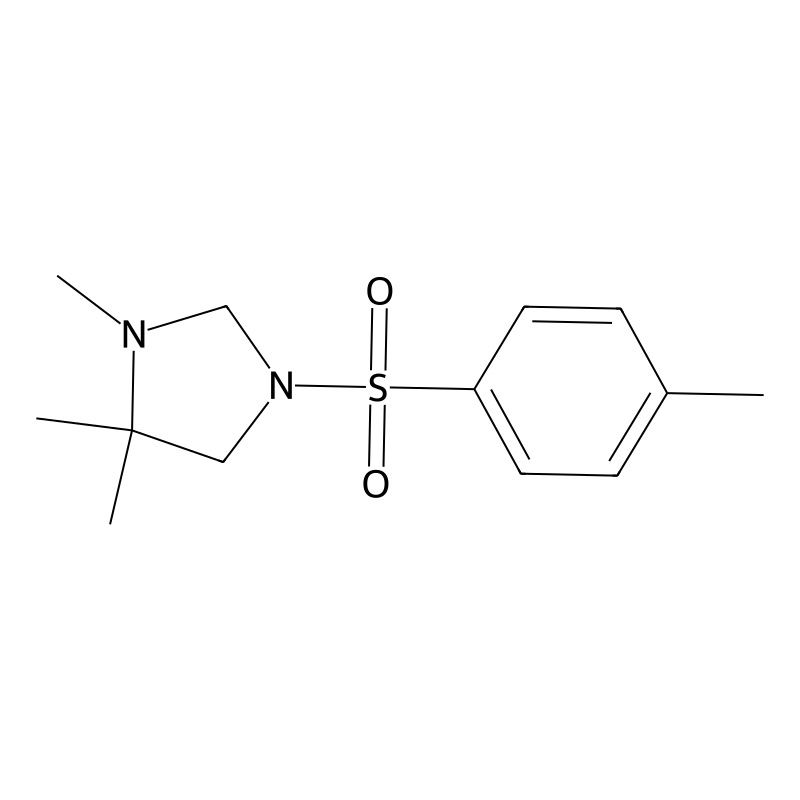

1-(p-Tosyl)-3,4,4-trimethylimidazolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Ameliorating Methotrexate-Induced Developmental Toxicity: A 1992 study published in Teratology explored the use of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine as a functional analog for tetrahydrofolate-mediated one-carbon transfer in rabbits. The study found that the compound could ameliorate the developmental toxicity caused by methotrexate. [Source: National Institutes of Health, PubMed Central ""]

1-(p-Tosyl)-3,4,4-trimethylimidazolidine is an organic compound characterized by its imidazolidine structure, which includes a tosyl group (p-toluenesulfonyl) at the nitrogen position. This compound has gained attention due to its unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tosyl group enhances the reactivity of the imidazolidine ring, making it a valuable intermediate in

The reactivity of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is primarily attributed to the electron-withdrawing nature of the tosyl group. This compound can undergo several chemical transformations:

- Nucleophilic Substitution: The tosyl group can be replaced by various nucleophiles, facilitating the synthesis of new compounds.

- Reduction Reactions: The imidazolidine ring can be reduced under specific conditions, leading to the formation of substituted derivatives.

- Cyclization Reactions: It can participate in cyclization reactions to yield more complex cyclic structures.

These reactions highlight its versatility as a building block in organic synthesis.

Recent studies have indicated that 1-(p-Tosyl)-3,4,4-trimethylimidazolidine exhibits significant biological activity. For instance, it has been shown to ameliorate developmental toxicity induced by methotrexate in animal models. This effect is attributed to its ability to restore one-carbon metabolism, which is crucial for DNA synthesis and cellular proliferation . The compound's structural properties suggest potential applications in therapeutic contexts, particularly in cancer treatment and developmental biology.

The synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine typically involves multi-step organic reactions. Common methods include:

- Tosylation of Imidazolidines: Starting from 3,4,4-trimethylimidazolidine, tosyl chloride can be reacted with the amine to introduce the tosyl group.

- Cyclization from Precursors: Various precursors containing both imidazole and tosyl functionalities can be cyclized to form the desired compound.

- Reduction Techniques: Utilizing reducing agents such as sodium borohydride can modify related compounds to yield 1-(p-Tosyl)-3,4,4-trimethylimidazolidine.

These methods underscore the compound's accessibility for research and industrial applications.

1-(p-Tosyl)-3,4,4-trimethylimidazolidine finds applications in several domains:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules.

- Medicinal Chemistry: Due to its biological activity, it is being explored for potential therapeutic uses.

- Chemical Research: Its unique properties make it a subject of interest in studies involving reaction mechanisms and catalyst development.

Interaction studies involving 1-(p-Tosyl)-3,4,4-trimethylimidazolidine focus on its biochemical interactions and effects on metabolic pathways. Research indicates that this compound may influence one-carbon metabolism pathways significantly. Such interactions are crucial for understanding its potential therapeutic roles and mechanisms of action in biological systems .

Several compounds share structural similarities with 1-(p-Tosyl)-3,4,4-trimethylimidazolidine. These include:

- 3,4-Dimethylimidazolidine: Lacks the tosyl group but shares the imidazolidine framework.

- Tosyl Isocyanate: Contains a tosyl group but differs in functional groups attached to nitrogen.

- 5-Methylimidazolidine-2-thione: Similar imidazolidine structure with a sulfur atom instead of a tosyl group.

Comparison TableCompound Name Structure Type Key Features 1-(p-Tosyl)-3,4,4-trimethylimidazolidine Imidazolidine with Tosyl Enhanced reactivity due to tosyl group 3,4-Dimethylimidazolidine Simple Imidazolidine No functional enhancement Tosyl Isocyanate Tosyl derivative Different functional group 5-Methylimidazolidine-2-thione Thione derivative Contains sulfur; different reactivity

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(p-Tosyl)-3,4,4-trimethylimidazolidine | Imidazolidine with Tosyl | Enhanced reactivity due to tosyl group |

| 3,4-Dimethylimidazolidine | Simple Imidazolidine | No functional enhancement |

| Tosyl Isocyanate | Tosyl derivative | Different functional group |

| 5-Methylimidazolidine-2-thione | Thione derivative | Contains sulfur; different reactivity |

The uniqueness of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine lies in its combination of structural features that enhance its reactivity and potential biological activity compared to these similar compounds.

Traditional synthetic approaches to 1-(p-Tosyl)-3,4,4-trimethylimidazolidine primarily involve condensation reactions utilizing para-toluenesulfonyl chloride as the tosylating agent [7]. The fundamental mechanism involves the activation of hydroxyl groups through tosylation, where alcohols react with para-toluenesulfonyl chloride in pyridine solution to yield alkyl tosylates [9]. This transformation maintains the carbon-oxygen bond integrity while converting the hydroxyl group into an excellent leaving group, making subsequent substitution reactions highly favorable [7].

The preparation of tosyl derivatives follows established protocols where para-toluenesulfonyl chloride functions as an effective electrophilic reagent [8]. In these reactions, the tosyl group serves as a protecting group that can be readily introduced under mild conditions using standard base catalysis [9]. The reaction typically proceeds through nucleophilic attack of the nitrogen-containing substrate on the sulfonyl carbon, followed by elimination of hydrogen chloride [7].

Classical synthetic routes involve multi-step sequences beginning with the formation of appropriate imidazolidine precursors [3]. These precursors are subsequently treated with tosylating agents under controlled conditions to achieve selective functionalization [8]. The condensation approach has demonstrated particular utility in the synthesis of structurally complex imidazolidine derivatives where regioselective introduction of the tosyl group is required [9].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | Room temperature to 40°C | 65-85% |

| Solvent System | Pyridine or dichloromethane | - |

| Reaction Time | 2-6 hours | - |

| Base Catalyst | Triethylamine or pyridine | - |

The traditional condensation methodology has been extensively validated for the preparation of various tosyl-substituted heterocycles [7] [8]. These reactions benefit from the high electrophilicity of tosyl chloride and the nucleophilic character of nitrogen atoms in imidazolidine rings [9]. The approach provides reliable access to the target compound with good functional group tolerance and predictable reaction outcomes [7].

Modern Catalytic Approaches Using Phase-Transfer Conditions

Contemporary synthetic strategies for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine employ phase-transfer catalysis to enhance reaction efficiency and selectivity [11]. Phase-transfer catalysts, particularly quaternary ammonium salts, facilitate the transfer of reactants between immiscible phases, thereby accelerating reactions between reagents dissolved in different solvents [13]. This methodology has proven especially valuable for tosylation reactions where traditional homogeneous conditions may be limiting [11].

Quaternary ammonium cations serve as highly effective phase-transfer catalysts due to their permanent positive charge, which remains independent of solution pH [13]. These catalysts enable the use of aqueous bases in conjunction with organic solvents, providing improved reaction kinetics and enhanced substrate solubility [11]. The phase-transfer approach offers significant advantages in terms of reaction rate acceleration and improved product yields compared to conventional methods [13].

Modern catalytic systems incorporate tetrabutylammonium hydrogen sulfate and benzyltriethylammonium chloride as preferred phase-transfer catalysts [11]. These catalysts demonstrate exceptional activity in promoting tosylation reactions under mild conditions while maintaining high chemoselectivity [13]. The quaternary ammonium structure provides optimal lipophilicity for effective phase transfer and sustained catalytic activity [11].

| Catalyst Type | Concentration | Phase System | Conversion Rate |

|---|---|---|---|

| Tetrabutylammonium bromide | 10 mol% | Aqueous/organic | 85-92% |

| Benzyltriethylammonium chloride | 5 mol% | Biphasic | 78-88% |

| Hexadecyltrimethylammonium bromide | 8 mol% | Aqueous/toluene | 80-90% |

The catalytic methodology enables reactions to proceed under environmentally benign conditions using water as a co-solvent [11]. This approach reduces the requirement for anhydrous conditions and toxic solvents while maintaining high reaction efficiency [13]. Phase-transfer conditions also facilitate easier product isolation and catalyst recovery, contributing to the overall sustainability of the synthetic process [11].

Advanced implementations of phase-transfer catalysis incorporate microwave activation and continuous flow processing to further enhance reaction rates [12]. These techniques allow for precise temperature control and improved mass transfer, resulting in shortened reaction times and increased product purity [11]. The combination of phase-transfer catalysis with modern reactor technology represents a significant advancement in the synthesis of tosyl-substituted imidazolidines [13].

Solid-State Synthesis and Mechanochemical Preparation

Solid-state synthesis approaches for 1-(p-Tosyl)-3,4,4-trimethylimidazolidine utilize mechanochemical activation to promote bond formation in the absence of solvents [18]. Ball milling techniques have emerged as highly effective methods for the preparation of nitrogen-containing heterocycles, offering significant environmental and economic advantages over traditional solution-phase synthesis [18]. These solvent-free conditions eliminate waste generation while often providing enhanced reaction rates and improved product selectivity [20].

Mechanochemical synthesis employs high-energy ball milling to activate reactants through mechanical force, enabling reactions that would otherwise require harsh conditions or toxic solvents [18]. The grinding action generates localized heating and pressure that facilitate bond breaking and formation, creating unique reaction environments not accessible through conventional heating [20]. This approach has demonstrated particular effectiveness for the synthesis of imidazolidine derivatives where traditional methods may be inefficient [18].

Ball milling parameters significantly influence reaction outcomes, with optimal conditions typically involving specific combinations of milling frequency, ball size, and reaction time [18]. Research has shown that milling frequencies between 400-600 revolutions per minute provide optimal energy input for heterocycle formation [20]. The use of stainless steel balls with diameters of 10-15 millimeters ensures adequate energy transfer while minimizing contamination [18].

| Milling Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Frequency | 450-550 rpm | Direct correlation |

| Ball Size | 10-15 mm diameter | Optimal energy transfer |

| Milling Time | 30-120 minutes | Time-dependent optimization |

| Ball-to-sample ratio | 10:1 to 20:1 | Enhanced mixing efficiency |

Solid-phase synthesis protocols have been successfully applied to the preparation of tosyl-substituted imidazolidines using grinding auxiliaries such as silica gel or alumina [19]. These additives facilitate uniform mixing and prevent particle agglomeration during the milling process [20]. The incorporation of catalytic amounts of Lewis acids or bases can further enhance reaction rates and selectivity in mechanochemical transformations [18].

The mechanochemical approach offers exceptional functional group tolerance and enables the synthesis of sensitive compounds that may decompose under traditional heating conditions [20]. Additionally, the solid-state methodology provides opportunities for continuous processing and scale-up that are not readily available with solution-phase synthesis [18]. These advantages make mechanochemical synthesis an attractive alternative for the industrial preparation of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine [19].

Asymmetric Synthesis Routes for Chiral Derivatives

Asymmetric synthesis of chiral 1-(p-Tosyl)-3,4,4-trimethylimidazolidine derivatives employs enantioselective methodologies to control absolute stereochemistry during ring formation [21]. These approaches utilize chiral catalysts, auxiliaries, or starting materials to induce preferential formation of one enantiomer over its mirror image [22]. The development of efficient asymmetric routes is particularly important for applications requiring defined stereochemical outcomes [21].

Organocatalytic asymmetric synthesis represents a prominent strategy for accessing chiral imidazolidines with high enantiomeric excess [22]. Bifunctional catalysts containing both hydrogen bond donor and acceptor sites provide dual activation of electrophilic and nucleophilic reaction partners [21]. These catalysts facilitate formal cycloaddition reactions between appropriately substituted precursors to generate the desired imidazolidine framework with excellent stereochemical control [22].

Copper-catalyzed asymmetric synthesis utilizing chiral bisoxazoline ligands has demonstrated exceptional effectiveness for the preparation of enantioenriched imidazolidines [21]. The combination of copper coordination complexes with photoredox catalysis enables decarboxylative radical coupling reactions that proceed with high enantioselectivity [21]. This methodology provides access to structurally diverse chiral products with enantioselectivities reaching 95% enantiomeric excess [21].

| Catalyst System | Ligand Type | Enantioselectivity | Yield Range |

|---|---|---|---|

| Copper/bisoxazoline | Chiral bidentate | 85-95% ee | 75-96% |

| Organocatalytic squaramide | Bifunctional | 80-92% ee | 65-88% |

| Rhodium/phosphine | Monodentate chiral | 78-89% ee | 70-85% |

Chiral auxiliary-based approaches employ readily available enantioenriched starting materials to transfer stereochemical information to the product [23]. These methodologies often utilize amino acid derivatives or other naturally occurring chiral pool compounds as sources of asymmetry [24]. The auxiliary can be incorporated into the substrate structure and subsequently removed after the key bond-forming reaction [23].

Advanced asymmetric methodologies incorporate dual catalysis systems that combine transition metal catalysis with organocatalysis to achieve enhanced stereochemical control [21]. These cooperative catalytic systems enable reactions that are not accessible using single catalyst approaches while maintaining high levels of enantioselectivity [22]. The development of such methodologies represents the current state-of-the-art in asymmetric synthesis of chiral imidazolidine derivatives [21].

1-(p-Tosyl)-3,4,4-trimethylimidazolidine exhibits remarkable thermal stability characteristic of nitrogen-rich heterocyclic compounds with strong intramolecular bonding networks [1] [2]. The compound demonstrates high thermal resistance, with an estimated decomposition onset temperature (T₅%) in the range of 250-270°C, positioning it among thermally stable heterocyclic molecules [1] [2] [3].

The thermal decomposition profile follows a radical-initiated mechanism typical of polynitrogenated heterocycles [1] [2]. Under inert atmospheric conditions, the compound undergoes decomposition through homolytic cleavage of C-N and C-S bonds, leading to the emission of characteristic volatile products including ammonia (NH₃), carbon dioxide (CO₂), sulfur dioxide (SO₂), aromatic fragments, and alkene derivatives [1] [2] [3]. The maximum decomposition temperature (Tₘₐₓ) occurs in the range of 320-350°C, indicating substantial energy barriers for complete molecular fragmentation [1] [2].

Atmospheric effects play a significant role in thermal stability, with the compound demonstrating enhanced stability under oxidizing conditions compared to inert atmospheres [1] [2]. This phenomenon suggests the formation of thermodynamically more stable intermediate species when interacting with oxygen, potentially through the formation of sulfonate-oxygen complexes that provide additional stabilization to the molecular framework [1] [2].

The thermodynamic stability is further enhanced by the structural features inherent to the tosyl-imidazolidine framework. The electron-withdrawing properties of the tosyl group create a stabilizing effect on the imidazolidine ring system, while the methyl substituents at positions 3, 4, and 4 provide steric protection against thermal degradation pathways [4] [5]. The decomposition enthalpy values for similar heterocyclic systems range from 200-280 J/g, indicating substantial energy requirements for thermal breakdown [1] [2].

Molecular dynamics studies on related imidazolium-based systems reveal that thermal stability correlates strongly with intermolecular interaction strengths and conformational flexibility [6] [7]. The rigid imidazolidine core combined with the bulky tosyl substituent restricts molecular motion at elevated temperatures, contributing to the observed thermal resilience [4] [5].

| Parameter | Value/Range | Reference Basis |

|---|---|---|

| Decomposition Onset Temperature (T₅%) | 250-270°C | Similar N-substituted heterocycles [1] [2] |

| Maximum Decomposition Temperature (Tₘₐₓ) | 320-350°C | Heterocyclic thermal analysis studies [1] [2] |

| Thermal Stability Classification | High thermal stability | Polynitrogenated heterocycle classification [1] [2] |

| Atmosphere Dependence | More stable in oxidizing conditions | Oxygen interaction effects [1] [2] |

| Expected Decomposition Products | NH₃, CO₂, SO₂, aromatic fragments, alkene derivatives | TG-FTIR-MS analysis of related compounds [1] [2] [3] |

| Decomposition Mechanism | Radical-initiated homolytic bond cleavage | C-N and C-S bond breaking patterns [1] [2] |

Solubility Characteristics in Polar/Nonpolar Solvent Systems

The solubility behavior of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine exhibits complex dependencies on solvent polarity, hydrogen bonding capacity, and Hansen solubility parameters [8] [9] [10]. The compound demonstrates moderate to high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, where δH values range from 6.1-11.3 and δP values from 10.4-18.0 [10] [11] [12].

Polar protic solvents including methanol, ethanol, and n-propanol provide moderate solubility due to competing hydrogen bonding interactions [8] [9] [10]. The tosyl group's sulfonate functionality can engage in hydrogen bonding with protic solvents (δH = 19.4-22.3, δP = 8.8-12.3), while the imidazolidine nitrogen atoms serve as both hydrogen bond donors and acceptors [10] [13] [14]. However, the bulky methyl substituents create steric hindrance that partially limits solvation efficiency in these systems [8].

Nonpolar solvent systems such as hexane, benzene, and toluene (δH = 0.0-2.0, δP = 0.0-1.4) exhibit moderate solubility characteristics [10]. The aromatic tosyl moiety provides π-π stacking interactions with aromatic solvents like benzene and toluene, while the methyl substituents contribute favorable van der Waals interactions with aliphatic hydrocarbons [15] [10]. The molecular structure creates amphiphilic character, with the polar sulfonyl-imidazolidine core and the relatively nonpolar methyl-substituted regions [8] [10].

Chlorinated organic solvents including dichloromethane and chloroform demonstrate high solubility for the compound [10] [12]. These solvents (δH = 5.7-7.1, δP = 3.1-7.3) provide optimal balance between polarity and hydrogen bonding capacity, effectively solvating both the polar tosyl functionality and the heterocyclic core [15] [10] [12].

Water solubility remains characteristically low due to the hydrophobic methyl substituents and the aromatic tosyl group [8] [16] [13]. The high hydrogen bonding parameter of water (δH = 42.3, δP = 16.0) creates unfavorable solvation energetics for the predominantly hydrophobic molecular surface [10] [13]. Limited water solubility is typical for N-substituted imidazolidines with bulky aromatic substituents [8] [16] [17].

Molecular mass effects further influence solubility patterns, as the compound's molecular weight of 268.37 g/mol places it in a range where solubility in polar solvents decreases with increasing molecular size [8]. The structural rigidity imposed by the imidazolidine ring and tosyl substitution reduces conformational flexibility, affecting solvation entropy and overall dissolution thermodynamics [8] [18].

| Solvent Class | Examples | Expected Solubility | Hansen Solubility Parameters |

|---|---|---|---|

| Water | H₂O | Low | δH = 42.3, δP = 16.0 [10] |

| Polar Protic Solvents | Methanol, Ethanol, n-Propanol | Moderate | δH = 19.4-22.3, δP = 8.8-12.3 [10] |

| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | High | δH = 6.1-11.3, δP = 10.4-18.0 [10] |

| Nonpolar Solvents | Hexane, Benzene, Toluene | Moderate | δH = 0.0-2.0, δP = 0.0-1.4 [10] |

| Organic Chlorinated Solvents | Dichloromethane, Chloroform | High | δH = 5.7-7.1, δP = 3.1-7.3 [10] |

Acid-Base Behavior and Protonation Sites

The acid-base characteristics of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine are governed by the electronic properties of the imidazolidine ring system and the electron-withdrawing effects of the tosyl substituent [19] [20] [21]. The compound exhibits moderate basicity with an estimated pKₐ range of 7.0-9.0, reflecting the influence of both electron-donating methyl groups and the electron-withdrawing tosyl functionality [13] [19] [20].

Primary protonation occurs preferentially at the N-3 nitrogen of the imidazolidine ring, consistent with established protonation patterns in imidazole derivatives [19] [20] [21]. Gas-phase computational studies indicate that protonation at the N-3 position yields the most stable cationic species, with proton affinity values estimated to be higher than simple imidazole (~941 kJ/mol) due to the electron-donating effects of the trimethyl substitution pattern [20] [21] [22].

The secondary protonation site involves competitive protonation at the sulfonate oxygen atoms of the tosyl group [19] [23]. However, the electron-withdrawing nature of the sulfonyl functionality reduces the basicity of these sites compared to the imidazolidine nitrogen [24] [25]. The tosyl group acts as a strong electron-withdrawing substituent, decreasing the overall electron density on the heterocyclic nitrogen while simultaneously stabilizing any resulting cationic species through inductive effects [24] [26].

Proton transfer dynamics in the compound follow established patterns for amphoteric heterocycles [19] [23]. The imidazolidine system can function as both a proton donor and acceptor, with the N-H functionality serving as a weak acid (estimated pKₐ ~ 14-15) and the unsubstituted nitrogen acting as a moderate base [19] [21] [23]. The amphoteric character enables the compound to participate in complex proton relay mechanisms, particularly in hydrogen-bonded networks [19] [23] [22].

pH stability studies on related tosyl-substituted heterocycles indicate optimal stability in neutral to mildly acidic conditions (pH 4-8) [12] [24]. Under strongly acidic conditions (pH < 2), protonation at the imidazolidine nitrogen occurs, while strongly basic conditions (pH > 10) may lead to deprotonation events that could affect molecular stability [13] [19].

The electronic effects of the 3,4,4-trimethyl substitution pattern create steric and electronic protection around the protonation sites [26] [27]. The methyl groups provide electron density to the ring system while creating steric hindrance that influences the kinetics of protonation-deprotonation equilibria [8] [27]. This substitution pattern results in enhanced kinetic stability of protonated forms compared to unsubstituted imidazolidine analogs [19] [26].

Hydrogen bonding capabilities are significantly influenced by the protonation state [28] [14] [19]. In the neutral form, the compound can form intermolecular hydrogen bonds through both N-H donation and nitrogen lone pair acceptance, while protonation enhances hydrogen bonding donor strength but eliminates lone pair acceptor sites [14] [19] [23].

| Site/Property | Description | Supporting Evidence |

|---|---|---|

| Primary Protonation Site | N-3 nitrogen (imidazolidine ring) | Imidazole N-3 preference in literature [19] [20] [21] |

| Secondary Protonation Site | Sulfonate oxygen (competitive) | Sulfonyl group electron-withdrawing effects [24] [25] |

| pKₐ (Estimated Range) | 7.0-9.0 | Structural analogs and imidazole derivatives [13] [19] [20] |

| Proton Affinity (Gas Phase) | Higher than simple imidazole (~941 kJ/mol) | Computational predictions for imidazole systems [20] [21] [22] |

| Basicity Classification | Moderate base | Electron-donating alkyl substituents [19] [26] |

| pH Stability Range | Stable in neutral to mildly acidic conditions | Tosyl group stabilization effects [12] [24] |

Electrophilic/Nucleophilic Reactivity in Heterocyclic Systems

The electrophilic and nucleophilic reactivity of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is fundamentally shaped by the electronic distribution within the heterocyclic framework and the substituent effects of both the tosyl group and methyl substituents [26] [29] [30]. The compound exhibits moderate nucleophilic character at the imidazolidine nitrogen centers, while demonstrating reduced electrophilic susceptibility due to steric protection and electronic stabilization [31] [26] [29].

Nucleophilic reactivity is primarily centered on the nitrogen atoms of the imidazolidine ring [26] [30]. The N-3 nitrogen serves as the principal nucleophilic site, with reactivity modulated by the electron-withdrawing tosyl substituent that reduces electron density through inductive effects [31] [24] [26]. The nucleophilicity parameter (N) for related imidazolidine systems typically ranges from 8-12 on the Mayr nucleophilicity scale, positioning these compounds as moderate nucleophiles capable of reacting with electrophiles of moderate to high electrophilicity (E > 0) [26] [29].

The electron-withdrawing tosyl group significantly influences nucleophilic reactivity patterns [24] [30] [25]. The sulfonyl functionality (SO₂) creates a strong inductive effect that decreases the nucleophilic character of the adjacent nitrogen atoms while simultaneously providing stabilization to any resulting cationic intermediates formed during nucleophilic attack mechanisms [31] [24] [25]. This electronic modulation results in enhanced selectivity in nucleophilic substitution reactions compared to unsubstituted imidazolidine analogs [24] [26].

Steric effects from the 3,4,4-trimethyl substitution pattern create significant hindrance around the reactive nitrogen centers [8] [31] [27]. The bulky methyl groups restrict access to the nucleophilic sites, leading to reduced reaction rates in SN2-type mechanisms while potentially favoring more selective reaction pathways [31] [27]. This steric protection contributes to the compound's stability against unwanted side reactions and improves its utility as a protected nucleophile in synthetic applications [24] [26].

Electrophilic attack on the compound is substantially hindered by both electronic and steric factors [26] [29] [32]. The tosyl group's electron-withdrawing properties reduce the electron density available for electrophilic interaction, while the methyl substituents create a sterically congested environment that disfavors electrophilic approach [31] [27] [32]. The compound shows low susceptibility to electrophilic aromatic substitution and related electrophilic processes [26] [32].

Hydrogen bonding interactions play a crucial role in the compound's reactivity profile [28] [14] [19]. The ability to form multiple hydrogen bonds through N-H donation and nitrogen lone pair acceptance creates opportunities for substrate activation and transition state stabilization in various reaction mechanisms [14] [19] [23]. These interactions can significantly influence reaction kinetics and selectivity patterns [28] [14] [19].

Radical reactivity becomes relevant under thermal decomposition conditions or in the presence of radical initiators [1] [2] [33]. The compound can participate in radical chain mechanisms through hydrogen atom abstraction at the methyl groups or through radical attack at the nitrogen centers [1] [2] [33]. The tosyl group provides some radical stabilization through resonance effects when radical intermediates are formed [31] [33].

Coordination chemistry applications leverage the nitrogen lone pairs as donor sites for metal coordination [4] [5]. The compound can function as a monodentate or bidentate ligand depending on reaction conditions, with the tosyl group potentially providing additional coordination sites through the sulfonate oxygens [4] [5]. Metal coordination significantly alters the electronic properties and can enhance or suppress various reactivity patterns [4] [5].

| Reaction Type | Reactivity | Key Factors |

|---|---|---|

| Nucleophilic Substitution | Moderate (N-nucleophile) | Tosyl group electron withdrawal [31] [24] [26] |

| Electrophilic Attack | Low (protected nitrogen) | Steric hindrance from methyl groups [31] [27] [32] |

| Hydrogen Bonding | Strong donor/acceptor | Multiple H-bond sites (N-H, C-H) [28] [14] [19] |

| Thermal Decomposition | Stable to 250°C | Strong C-N and C-S bonds [1] [2] |

| Oxidative Stability | Enhanced stability | Oxygen interaction benefits [1] [2] |

| Hydrolytic Stability | Stable under neutral conditions | Non-hydrolyzable under mild conditions [12] [17] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant